molecular formula C17H26O2 B3170113 Methyl hexadeca-6,9,12,15-tetraenoate CAS No. 94035-78-6

Methyl hexadeca-6,9,12,15-tetraenoate

Cat. No.: B3170113
CAS No.: 94035-78-6
M. Wt: 262.4 g/mol
InChI Key: FHWDNFIEIFBMRH-UHFFFAOYSA-N
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Description

“Methyl hexadeca-6,9,12,15-tetraenoate”, also known as “6,9,12,15-Hexadecatetraenoic acid, methyl ester, (Z,Z,Z)-”, is a product in the category of Polyunsaturated FAME . It is also known by its IUPAC name "methyl (6Z,9Z,12Z)-hexadeca-6,9,12,15-tetraenoate" .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H26O2 . It has a molecular weight of 262.39 g/mol . The molecule contains a total of 44 bonds, including 18 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, and 1 aliphatic ester .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 262.39 g/mol . It has a total of 44 bonds, including 18 non-H bonds, 5 multiple bonds, 12 rotatable bonds, 5 double bonds, and 1 aliphatic ester . More detailed physical and chemical properties may be available from specific product datasheets or material safety data sheets from the manufacturer.

Scientific Research Applications

Synthesis and Metabolism in Rats

Methyl hexadeca-6,9,12,15-tetraenoate, along with other methyl esters, was synthesized and fed to rats on a fat-deficient diet. Researchers observed the conversion of this compound to longer-chain polyunsaturated fatty acids of the ω-6 family. It was found that it is partially degraded and not incorporated directly into liver lipids or chain elongated, indicating a specific metabolic pathway in rats (Sprecher, 1968).

Antibiotic Properties in Algae

This compound was isolated from the fatty-acid fractions of the lipids of the alga Scenedesmus obliquus UA-2-6. Its structure was confirmed, and it was found to possess a broad spectrum of antibiotic action. This highlights its potential application in antibiotic development (Akhunov et al., 1978).

Interaction with Chemotherapy

A study reported that hexadeca-4Z,7Z,10Z,13Z-tetraenoic acid could induce chemotherapy resistance when tumor cells were treated with cisplatin. This finding is crucial for understanding the interaction of certain fatty acids with cancer treatments and the potential impact on chemotherapy effectiveness (Schlotterbeck et al., 2018).

Occurrence in Leaf Lipids of Angiosperms

This fatty acid was found in the leaf lipids of various angiosperm species, particularly concentrated in the monogalactosyl diglyceride and diglyceride fractions. This discovery provides insight into the lipid composition of plant leaves and their biological functions (Jamieson & Reid, 1971).

Essential Fatty Acid Properties

A study on polyenoic acids, including this compound, in fat-deficient rats revealed their effects on fat deficiency symptoms. These findings contribute to the understanding of essential fatty acids and their roles in nutrition (Schlenk & Sand, 1967).

In Algae Extracts

The alga Undaria pinnatifida (Wakame) contains high amounts of this fatty acid. The study provided a method to extract and quantify this ω-3 poly-unsaturated fatty acid, contributing to the understanding of its presence in marine algae (Schlotterbeck, Kolb, & Lämmerhofer, 2018).

Properties

IUPAC Name

methyl hexadeca-6,9,12,15-tetraenoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19-2/h3,5-6,8-9,11-12H,1,4,7,10,13-16H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHWDNFIEIFBMRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCC=CCC=CCC=CCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20758935
Record name Methyl hexadeca-6,9,12,15-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20758935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94035-78-6
Record name Methyl hexadeca-6,9,12,15-tetraenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20758935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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